

1-METHYLINDOLIN-6-AMINE: A Technical Guide to its Solubility and Stability

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Compound of Interest

Compound Name: 1-METHYLINDOLIN-6-AMINE

Cat. No.: B024567

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of **1-METHYLINDOLIN-6-AMINE** (CAS No. 103796-62-9). Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of medicinal chemistry and data from structurally related aromatic amines and indoline derivatives to provide a robust framework for its handling, formulation, and development.

Core Physicochemical Properties

A summary of the key physicochemical properties of **1-METHYLINDOLIN-6-AMINE** is presented below. These values are primarily predicted based on its chemical structure and can serve as a foundational guide for experimental design.

Property	Value	Source
CAS Number	103796-62-9	ChemicalBook[1], ChemWhat[2]
Molecular Formula	C ₉ H ₁₂ N ₂	ChemicalBook[1], ChemWhat[2]
Molecular Weight	148.20 g/mol	PubChem[3]
Predicted Density	1.151 g/cm ³	ChemSrc[4]
Predicted Boiling Point	328.036 °C at 760 mmHg	ChemSrc[4]
Predicted Flash Point	152.191 °C	ChemSrc[4]
Predicted LogP	2.34170	ChemSrc[4]

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and formulation feasibility. As an aromatic amine, the solubility of **1-METHYLINDOLIN-6-AMINE** is expected to be highly dependent on the pH of the medium.

Expected Solubility Behavior:

Solvent System	Expected Solubility	Rationale
Water	Low	The presence of the hydrophobic indoline ring is likely to limit aqueous solubility at neutral pH.
Aqueous Acid (e.g., 0.1 M HCl)	High	The basic amino group will be protonated at acidic pH, forming a more soluble salt. ^[5]
Aqueous Base (e.g., 0.1 M NaOH)	Low	The amino group will be in its neutral, less polar form, reducing solubility in aqueous media.
Polar Organic Solvents (e.g., Ethanol, Methanol)	Moderate to High	The compound is expected to be soluble in polar organic solvents. ^[6]
Apolar Organic Solvents (e.g., Dichloromethane, Chloroform)	High	The overall lipophilic nature of the molecule suggests good solubility in non-polar organic solvents. ^[6]
DMSO	High	Dimethyl sulfoxide is a powerful solvent for a wide range of organic molecules and is expected to readily dissolve 1-METHYLINDOLIN-6-AMINE.

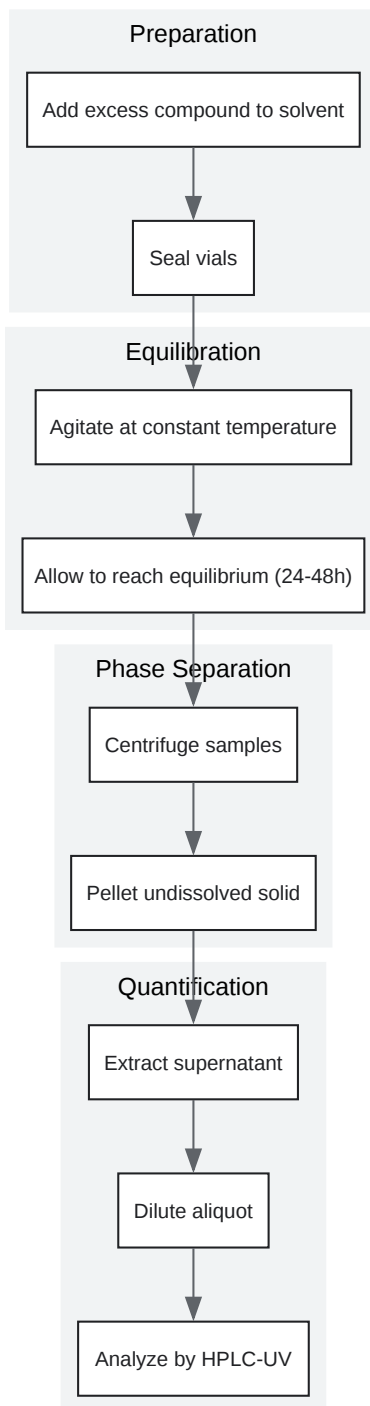
Experimental Protocol for Solubility Determination

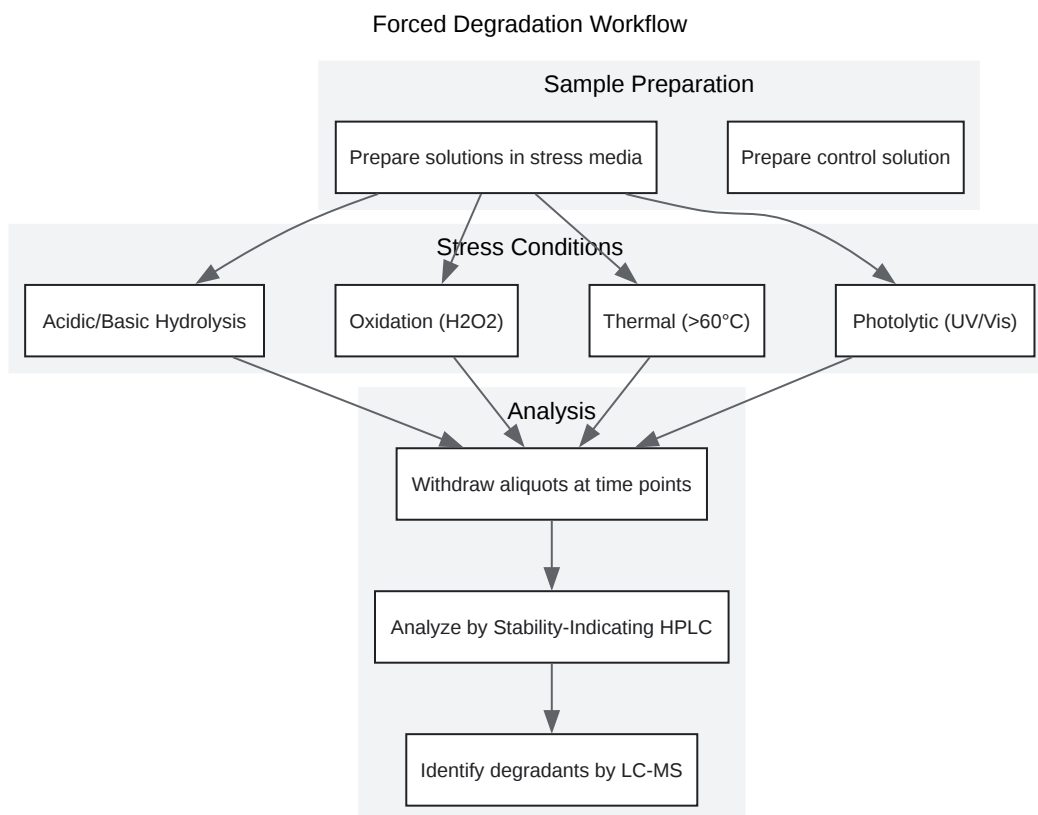
A standard protocol for determining the equilibrium solubility of **1-METHYLINDOLIN-6-AMINE** is as follows:

- Preparation of Saturated Solutions: Add an excess amount of **1-METHYLINDOLIN-6-AMINE** to a known volume of the desired solvent in a sealed vial.

- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the samples to pellet the undissolved solid.
- Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility Determination Workflow





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